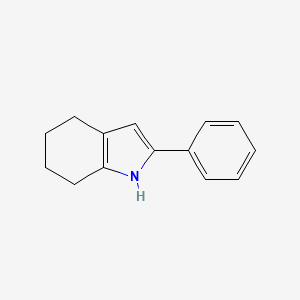

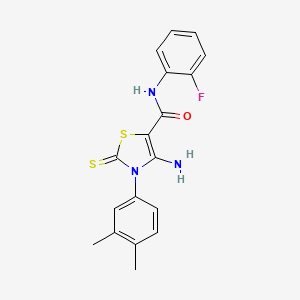

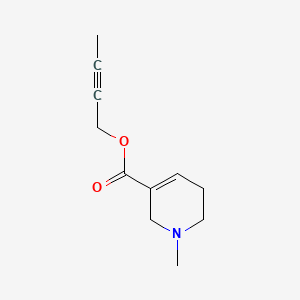

2-phenyl-4,5,6,7-tetrahydro-1H-indole

Descripción general

Descripción

Synthesis Analysis

The synthesis of indoles, including compounds like 2-phenyl-4,5,6,7-tetrahydro-1H-indole, has been explored through various methodologies, highlighting the creativity and innovation in organic chemistry. Notably, the Fischer synthesis represents a cornerstone in indole chemistry, providing a versatile approach to construct the indole core through reactions involving arylhydrazones (Fusco & Sannicolo, 1978). Additionally, the Pictet-Spengler reaction has been adapted for the synthesis of tetrahydro-β-carboline scaffolds, a structural motif relevant to the study compound, showcasing the synthetic utility in accessing complex indole derivatives (Rao, Maiti, & Chanda, 2017).

Molecular Structure Analysis

The structural analysis of indole derivatives reveals a fascinating interplay between the aromatic indole core and its substituents, dictating the compound's reactivity and interactions. The study of tetrahydroindoles, including those with a phenyl substituent, underscores the significance of the indole's partially hydrogenated benzene ring in determining its chemical behavior and potential applications (Mamedov & Zhukova, 2023).

Chemical Reactions and Properties

Indoles, including 2-phenyl-4,5,6,7-tetrahydro-1H-indole, participate in a variety of chemical reactions, leveraging their rich electronic and structural features. The ability to undergo reactions at different positions on the indole ring opens avenues for further functionalization and the exploration of novel chemical spaces. The C2-functionalization of indoles via umpolung represents a method to invert the typical reactivity pattern of indoles, highlighting the synthetic versatility of these compounds (Deka, Deb, & Baruah, 2020).

Aplicaciones Científicas De Investigación

Enantioselective Synthesis

2-Phenyl-4,5,6,7-tetrahydro-1H-indole has been utilized in the enantioselective synthesis of chiral compounds. A method was developed for synthesizing these indoles with chiral substituents at the nitrogen atom, demonstrating its application in creating stereochemically complex molecules (Andreev et al., 2012).

Solubility and Thermodynamic Properties

Research on the solubility of 2-phenyl-1H-indole in various organic solvents has been conducted. This study is significant for understanding the physical properties and applications in different solvents, also providing insights into its melting point and fusion enthalpy (Liu et al., 2020).

Crystal Engineering

The compound has been studied in crystal engineering, specifically focusing on the role of organic fluorine in crystal structures. Such studies are crucial for understanding molecular packing and interactions in the solid state (Choudhury et al., 2004).

Hydroamination Reactions

Hydroamination of related compounds, such as 2-ethynyl-4,5,6,7-tetrahydroindoles, has been explored under mild conditions. These studies contribute to the field of organic synthesis, particularly in the efficient creation of amino derivatives of indole (Sobenina et al., 2010).

1,3-Dipolar Cycloaddition Reactions

The compound is involved in 1,3-dipolar cycloaddition reactions. This highlights its role in synthesizing complex organic molecules, particularly in the creation of novel cycloaddition products (Greci et al., 2001).

Pharmaceutical Applications

In the pharmaceutical context, indole derivatives, including 2-phenyl-4,5,6,7-tetrahydro-1H-indole, have been explored for various biological activities, such as anti-inflammatory and analgesic effects (Basavarajaiah & Mruthyunjayaswamya, 2021).

Anti-Hepatitis C Virus Properties

Interestingly, this compound has also been identified as a potential anti-hepatitis C virus agent, demonstrating its versatility in medicinal chemistry (Andreev et al., 2015).

Catalytic Applications

Its use in platinum-catalyzed intramolecular alkylation of indoles has been reported, showcasing its potential in catalysis and synthetic methodologies (Liu et al., 2004).

Antioxidant Properties

The compound has been involved in studies exploring antioxidant properties, particularly in the context of food chemistry (Goh et al., 2015).

Direcciones Futuras

Future work will involve both the chemical optimization and target identification of 2-phenyl-4,5,6,7-tetrahydro-1H-indoles as new anti-HCV agents . This study demonstrates for the first time that tetrahydroindole can be used as a functional group for the design and development of new tubulin polymerization inhibitors .

Propiedades

IUPAC Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-3,6-7,10,15H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUAFUCCMSGFWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=C(N2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400417 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

CAS RN |

15582-97-5 | |

| Record name | 2-phenyl-4,5,6,7-tetrahydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-dimethoxyphosphoryl-2-(1-naphthalenyl)-5-oxazolamine](/img/structure/B1228006.png)

![3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester](/img/structure/B1228010.png)

![N-[1-(phenylmethyl)-4-piperidinyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B1228012.png)

![1-[2-(4-Methoxyphenyl)-4-[oxo(1-pyrrolidinyl)methyl]-3-thiazolidinyl]-1-propanone](/img/structure/B1228019.png)

![2-[Bis(2-hydroxyethyl)amino]ethanesulfonate](/img/structure/B1228020.png)

![N-[12-benzyl-16-[3-(diaminomethylideneamino)propyl]-9-[(4-hydroxyphenyl)methyl]-2,6,11,14,15,18-hexaoxo-1,5,10,13,17-pentazabicyclo[17.3.0]docos-7-en-3-yl]formamide](/img/structure/B1228024.png)